molecular formula C24H46O4S B3395886 3,3'-Thiobis(propionic acid nonyl) ester CAS No. 4335-67-5

3,3'-Thiobis(propionic acid nonyl) ester

Cat. No. B3395886
CAS RN: 4335-67-5
M. Wt: 430.7 g/mol
InChI Key: ODFBJQFCGUAZTM-UHFFFAOYSA-N
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Description

3,3'-Thiobis(propionic acid nonyl) ester, also known as TNPE, is a chemical compound that belongs to the class of thiol-based antioxidants. TNPE has gained significant attention in scientific research due to its potential applications in various fields, including drug development, food preservation, and polymer stabilization.

Mechanism Of Action

3,3'-Thiobis(propionic acid nonyl) ester exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) in the body. 3,3'-Thiobis(propionic acid nonyl) ester contains a thiol group that can donate electrons to free radicals, thereby neutralizing their harmful effects. 3,3'-Thiobis(propionic acid nonyl) ester can also chelate metal ions such as iron and copper, which are involved in the production of ROS. Furthermore, 3,3'-Thiobis(propionic acid nonyl) ester can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.

Biochemical And Physiological Effects

3,3'-Thiobis(propionic acid nonyl) ester has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,3'-Thiobis(propionic acid nonyl) ester can protect cells from oxidative stress-induced damage, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that 3,3'-Thiobis(propionic acid nonyl) ester can reduce oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease, diabetes, and atherosclerosis.

Advantages And Limitations For Lab Experiments

3,3'-Thiobis(propionic acid nonyl) ester has several advantages for lab experiments, including its high stability, solubility in organic solvents, and low toxicity. However, 3,3'-Thiobis(propionic acid nonyl) ester has some limitations, including its high cost and limited availability. Additionally, 3,3'-Thiobis(propionic acid nonyl) ester can interfere with some assays that rely on the measurement of ROS or metal ions, which can lead to false results.

Future Directions

There are several future directions for 3,3'-Thiobis(propionic acid nonyl) ester research. Firstly, more studies are needed to elucidate the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of 3,3'-Thiobis(propionic acid nonyl) ester. Secondly, the potential use of 3,3'-Thiobis(propionic acid nonyl) ester as a drug candidate for various diseases needs to be further explored through preclinical and clinical trials. Thirdly, the application of 3,3'-Thiobis(propionic acid nonyl) ester in food preservation and polymer stabilization needs to be optimized and validated through industrial-scale experiments. Finally, the development of new synthesis methods for 3,3'-Thiobis(propionic acid nonyl) ester that are more cost-effective and environmentally friendly is needed to meet the growing demand for this compound in various fields.
Conclusion:
In conclusion, 3,3'-Thiobis(propionic acid nonyl) ester is a promising thiol-based antioxidant that has potential applications in various fields, including drug development, food preservation, and polymer stabilization. 3,3'-Thiobis(propionic acid nonyl) ester exerts its antioxidant activity by scavenging free radicals, chelating metal ions, and activating the Nrf2/ARE pathway. 3,3'-Thiobis(propionic acid nonyl) ester has several advantages for lab experiments, including its high stability and low toxicity, but also has some limitations, including its high cost and limited availability. Further research is needed to fully understand the molecular mechanisms underlying the effects of 3,3'-Thiobis(propionic acid nonyl) ester and to optimize its applications in various fields.

Scientific Research Applications

3,3'-Thiobis(propionic acid nonyl) ester has been extensively studied for its potential applications in various fields. In drug development, 3,3'-Thiobis(propionic acid nonyl) ester has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 3,3'-Thiobis(propionic acid nonyl) ester has also been investigated for its potential use in food preservation, as it can prevent lipid oxidation and extend the shelf life of food products. Additionally, 3,3'-Thiobis(propionic acid nonyl) ester has been studied for its use in polymer stabilization, as it can prevent the degradation of polymers caused by UV radiation and oxygen.

properties

IUPAC Name

nonyl 3-(3-nonoxy-3-oxopropyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-19-27-23(25)17-21-29-22-18-24(26)28-20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBJQFCGUAZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Thiobis(propionic acid nonyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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